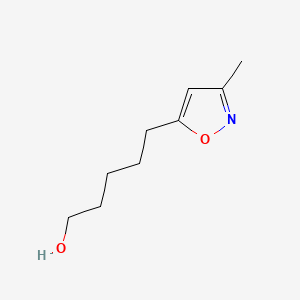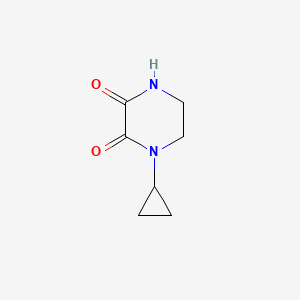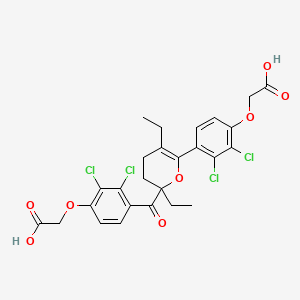
trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) is a complex organic compound characterized by its unique structure and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the azo compound: This step involves the diazotization of aniline derivatives followed by coupling with phenol derivatives under acidic conditions.
Lithiation: The final step involves the lithiation of the compound using lithium reagents such as n-butyllithium or lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
In biological research, the compound may be used as a probe or marker due to its distinct functional groups, which can interact with biological molecules.
Medicine
Potential medical applications include its use as a drug candidate or in diagnostic assays, leveraging its specific interactions with biological targets.
Industry
In industry, the compound could be used in the production of dyes, pigments, or other specialty chemicals, benefiting from its azo and sulfonate groups.
Mécanisme D'action
The mechanism by which trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla) exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenyla)
- This compound)
- This compound)
Uniqueness
The uniqueness of this compound) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications across different fields.
Propriétés
Numéro CAS |
117409-78-6 |
|---|---|
Formule moléculaire |
C36H26Li3N7O11S3 |
Poids moléculaire |
849.7 g/mol |
Nom IUPAC |
trilithium;4-hydroxy-3-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C36H29N7O11S3.3Li/c1-21-15-26(11-13-31(21)41-42-32-14-12-27(20-33(32)54-2)39-38-25-6-4-8-29(18-25)56(48,49)50)40-43-35-34(57(51,52)53)16-22-9-10-24(19-30(22)36(35)44)37-23-5-3-7-28(17-23)55(45,46)47;;;/h3-20,37,44H,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
Clé InChI |
AMEKPYPAOVQLRD-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC1=C(C=CC(=C1)NN=C2C(=CC3=C(C2=O)C=C(C=C3)NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])OC |
SMILES canonique |
[Li+].[Li+].[Li+].CC1=C(C=CC(=C1)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])OC |
Synonymes |
trilithium-1-hydroxy-7-(3-sulfonatoanilino)-2-(3-methyl-4-(2-methoxy-4-(3-sulfonatophenylazo)phenylazo)phenylazo)naphthalene-3-sulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate](/img/structure/B571180.png)
![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)
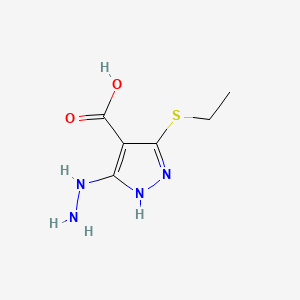
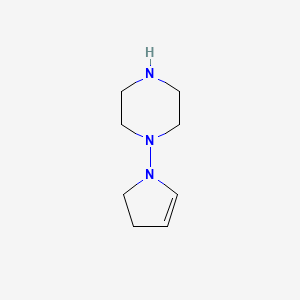
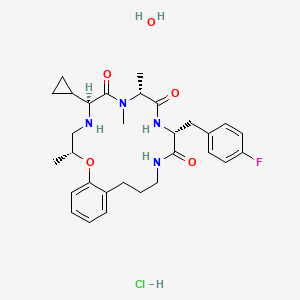
![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)
